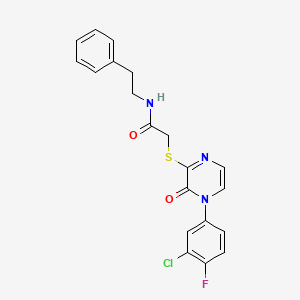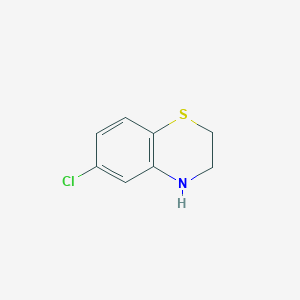![molecular formula C17H18N6OS B2674019 1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868969-48-6](/img/structure/B2674019.png)
1-Piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that is related to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and evaluated for in vitro antimicrobial activity against various bacteria, as well as for antifungal and antimalarial activity. This suggests that derivatives of the query compound could potentially be applied in the development of new antimicrobial and antimalarial agents (Bhatt, Kant, & Singh, 2016).
Cancer Therapy
Research on structures similar to the query compound has led to the discovery of small-molecule androgen receptor downregulators like AZD3514, which are evaluated for the treatment of advanced prostate cancer. This indicates the potential application of the compound in cancer therapy, particularly in targeting hormone-sensitive pathways (Bradbury et al., 2013).
Cytotoxic Studies and Drug Delivery
Studies have synthesized and characterized compounds with similar structures for their cytotoxic effects and binding interactions with human serum albumin, indicating their potential utility in drug delivery systems and as leads in the development of new therapeutics (Govindhan et al., 2017).
Genotoxicity Mitigation
Research involving derivatives of piperazine has focused on understanding the genotoxicity of certain compounds to mitigate risks associated with drug development. Such studies are crucial for the safety profiling of new pharmaceuticals, suggesting an application in enhancing the safety of drugs containing similar structures (Gunduz et al., 2018).
Antidiabetic Drugs Development
Triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their use in developing anti-diabetic medications. This highlights the potential application of the compound in the treatment of diabetes through a similar mechanism of action (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
1-piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-15-5-4-14-19-20-17(23(14)21-15)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUNYMZYVOUGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)
![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)

acetonitrile](/img/structure/B2673940.png)





![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2673953.png)

![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)
